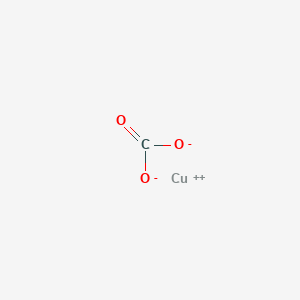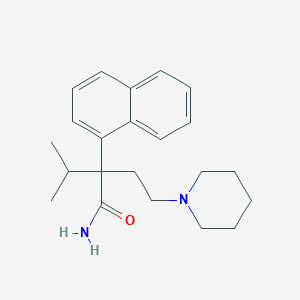
alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide, also known as AIPN, is a synthetic compound that has gained attention in scientific research due to its unique properties. AIPN is a member of the naphthalene family, and its chemical structure consists of a naphthalene ring attached to an acetamide group with a piperidine and isopropyl group attached to it.
Mecanismo De Acción
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide acts as a competitive inhibitor of the uptake of norepinephrine and dopamine by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the postsynaptic receptors. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been shown to have a weak affinity for serotonin transporters, but its effects on serotonin uptake are much weaker than its effects on norepinephrine and dopamine uptake.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide are primarily related to its effects on the uptake of norepinephrine and dopamine. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been shown to increase the concentration of these neurotransmitters in various regions of the brain, such as the prefrontal cortex, striatum, and hippocampus. This increase in neurotransmitter concentration has been linked to improvements in cognitive function, such as attention, working memory, and decision-making. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been shown to have antidepressant effects in animal models, which may be related to its effects on norepinephrine and dopamine uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide in lab experiments is its potency and selectivity for norepinephrine and dopamine transporters. This allows researchers to study the effects of these neurotransmitters on behavior and cognitive function with a high degree of specificity. Another advantage of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is its stability, which allows for long-term storage and use in experiments. However, one limitation of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is its potential for toxicity at high doses. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been shown to cause neurotoxicity in animal models at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide. One direction is to study the effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide on other neurotransmitters, such as serotonin and glutamate. Another direction is to study the effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide on behavior and cognitive function in humans, as most of the research on alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been done in animal models. Additionally, further research is needed to determine the optimal dose and duration of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide treatment for various neurological disorders. Finally, the development of new synthetic methods for alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide may improve its availability and reduce its cost, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1-naphthylamine with isopropyl chloroformate to form N-isopropyl-1-naphthylamine. The second step involves the reaction of N-isopropyl-1-naphthylamine with piperidine to form alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine. The final step involves the reaction of alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine with acetyl chloride to form alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide. This synthesis method has been optimized to produce high yields of pure alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide.
Aplicaciones Científicas De Investigación
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been used in scientific research as a tool to study the function of the nervous system. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is a potent inhibitor of the uptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood, attention, and behavior. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been used to study the role of these neurotransmitters in various neurological disorders, such as depression, ADHD, and Parkinson's disease. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been used to study the effects of drugs that interact with these neurotransmitters, such as cocaine and amphetamines.
Propiedades
Número CAS |
1505-96-0 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide |
Fórmula molecular |
C22H30N2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
3-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)butanamide |
InChI |
InChI=1S/C22H30N2O/c1-17(2)22(21(23)25,13-16-24-14-6-3-7-15-24)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16H2,1-2H3,(H2,23,25) |
Clave InChI |
RTNXNRZZXYBWJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canónico |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Sinónimos |
α-Isopropyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



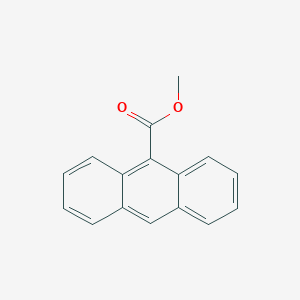
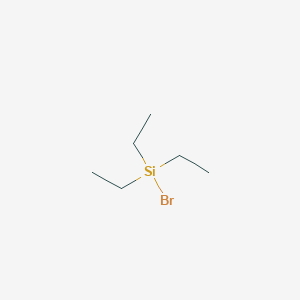

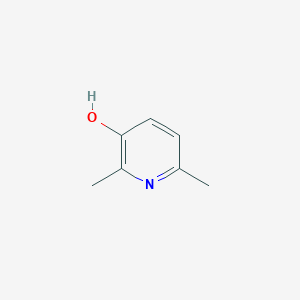
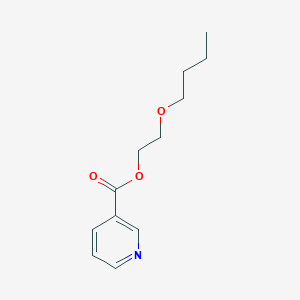
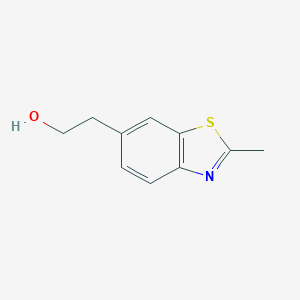
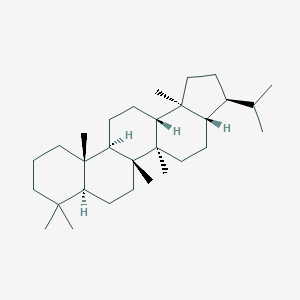
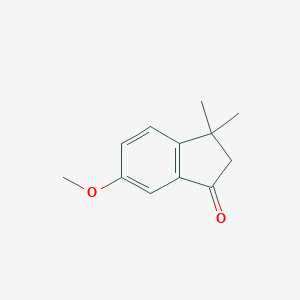
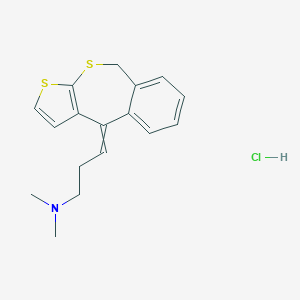
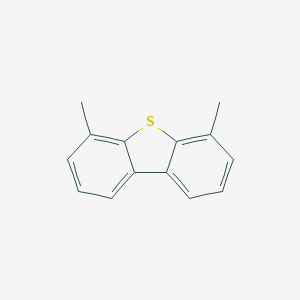
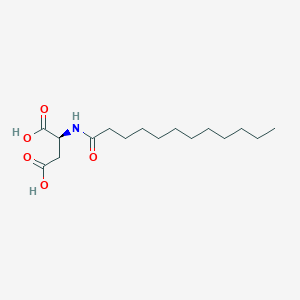
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
